Dermatoxin-J3 -

Dermatoxin-J3

Catalog Number: EVT-245986
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dermatoxin-J3 is a bioactive peptide belonging to a class of compounds known for their antimicrobial and cytotoxic properties. It is derived from the skin secretions of certain amphibians, particularly from the genus Phasmahyla. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and toxicology.

Source

Dermatoxin-J3 is primarily sourced from the skin secretions of amphibians, specifically the Phasmahyla jandaia, which is known for its rich peptide composition. These secretions serve as a defense mechanism against predators and pathogens, making them a valuable source of novel bioactive compounds .

Classification

Dermatoxin-J3 is classified as a peptide toxin. Peptide toxins are short chains of amino acids that can exert various biological effects, including antimicrobial activity and cytotoxicity. This classification places Dermatoxin-J3 within a broader category of compounds that are studied for their potential medical applications, particularly in the development of new antibiotics and cancer therapies .

Synthesis Analysis

Methods

The synthesis of Dermatoxin-J3 can be approached through several methods, including:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves assembling the peptide chain on a solid support, allowing for easy purification and manipulation during synthesis. The use of protecting groups is critical to ensure that only specific amino acids react at each step .
  • Liquid-Phase Synthesis: This method allows for the synthesis of peptides in solution, which can be beneficial for certain sequences that are difficult to synthesize using solid-phase techniques.

Technical Details

In SPPS, the process typically begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions, often utilizing activated forms of amino acids such as Fmoc or Boc derivatives. After the full sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the final product .

Molecular Structure Analysis

Structure

The molecular structure of Dermatoxin-J3 consists of a specific sequence of amino acids that contributes to its biological activity. While detailed structural data may vary, it typically features a helical conformation which is common among antimicrobial peptides.

Data

The exact sequence and molecular weight can be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide insights into the peptide's conformation and stability under various conditions.

Chemical Reactions Analysis

Reactions

Dermatoxin-J3 can undergo several chemical reactions typical for peptides, including:

  • Hydrolysis: The peptide bonds can be cleaved under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
  • Oxidation: Certain residues within Dermatoxin-J3 may be susceptible to oxidation, which can affect its biological activity.

Technical Details

The stability of Dermatoxin-J3 in different environments can be assessed using chromatographic techniques, which help in understanding how it behaves under physiological conditions. Additionally, reaction kinetics studies can provide data on how quickly these reactions occur.

Mechanism of Action

Process

The mechanism by which Dermatoxin-J3 exerts its effects involves interaction with cell membranes. It typically disrupts membrane integrity through pore formation or by altering membrane permeability. This action leads to cell lysis in target microorganisms or cancer cells.

Data

Studies have shown that Dermatoxin-J3 exhibits selective toxicity towards certain cell types, making it a candidate for targeted therapies. The mechanism often involves binding to lipid components in membranes, leading to cellular uptake and subsequent cytotoxic effects .

Physical and Chemical Properties Analysis

Physical Properties

Dermatoxin-J3 is generally characterized by its solubility in aqueous solutions, which is crucial for its biological activity. The stability of this peptide under various pH levels and temperatures is also an important aspect that influences its application potential.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Typically around 3000 Da.
  • Isoelectric Point: Dependent on the amino acid composition.
  • Stability: Sensitive to extreme pH and temperature variations.

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and stability over time .

Applications

Scientific Uses

Dermatoxin-J3 has potential applications in several areas:

  • Antimicrobial Agents: Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.
  • Cancer Therapy: The selective cytotoxicity towards cancer cells presents opportunities for targeted cancer treatments.
  • Biotechnology: It can be utilized in research settings to explore cell membrane dynamics and interactions between peptides and lipid bilayers.

Research continues into optimizing Dermatoxin-J3 for clinical applications, focusing on enhancing its efficacy and reducing potential side effects associated with peptide-based therapeutics .

Historical Context and Evolution in Dermatological Research

Early Discoveries in Dermatotoxic Compound Isolation

The systematic study of dermatotoxic compounds traces its origins to ancient medical traditions where natural substances were first documented for their effects on skin disorders. The Ebers Papyrus (1550 BCE), one of the oldest preserved medical documents, contained over 1,500 therapeutic formulations including plant-based compounds used for treating skin tumors, ulcers, and aesthetic concerns like hyperpigmentation. Notably, it described the application of Ammi majus L., a plant containing methoxalene (a natural psoralen), for vitiligo repigmentation through phototherapy – representing one of the earliest documented uses of a photosensitizing dermatotoxic agent [1]. Greek physicians, particularly Hippocrates (460–370 BCE), advanced dermatological science by establishing the first classification system for skin diseases in the Corpus Hippocraticum. This foundational work differentiated between idiopathic skin diseases (originating primarily in the skin) and exanthematic diseases (systemic conditions manifesting cutaneously), while documenting numerous botanically-derived compounds used for topical applications [1].

These ancient approaches relied almost exclusively on botanical sources and mineral preparations, whose dermatotoxic effects were observed empirically. Egyptian formulations frequently employed salts from the Nile, honey, and rancid oils alongside plant extracts, creating combinations that modulated skin barrier function, pigmentation, and wound healing. The Edwin Smith Papyrus (1600 BCE) detailed 48 cases of cutaneous injuries with compound formulations targeting tissue repair and infection prevention, establishing primitive principles of wound management through dermatotoxic interventions [1]. This empirical foundation set the stage for later scientific isolation and characterization of bioactive compounds affecting skin biology.

Table 1: Milestones in Early Dermatotoxic Compound Documentation

Time PeriodCivilizationKey Document/ContributorDermatotoxic Agents Identified
1600–1550 BCEEgyptianEdwin Smith & Ebers PapyriAmmi majus (psoralens), copper salts, honey, ochre clays
5th–4th c. BCEGreekHippocratic CorpusPine tar, sulfur preparations, lead pastes, fig latex
1st c. CERomanCelsus' De MedicinaVerdigris, litharge, frankincense, myrrh
10th c. CEArabicAl-Razi's Kitab al-HawiZinc oxide, camphor, arsenic sulfides

Evolution of Dermatotoxin Classification Systems

The classification of dermatotoxic agents underwent fundamental transformations as dermatology emerged as a specialized medical discipline in the 18th century. Joseph Jacob Plenck's 1776 treatise Doctrina de Morbis Cutaneis established a morphology-based taxonomy with 14 distinct categories including stains, vesicles, pustules, ulcers, and excrescences – a system that emphasized observable tissue reactions to toxic compounds rather than their etiological sources [1]. This approach was refined by Robert Willan (1808), whose On Cutaneous Diseases consolidated dermatotoxic reactions into eight orders based on lesion morphology, creating a standardized nomenclature that connected compound effects with clinical presentation [1].

The 19th century witnessed a paradigm shift toward etiological classification driven by Ferdinand von Hebra's work. His Atlas der Hautkrankeiten (1856) categorized dermatotoxic effects according to physiological disruption mechanisms: secretion disorders, inflammation patterns, hemorrhages, hypertrophies, atrophies, and parasitic reactions. This system acknowledged that diverse compounds could produce similar morphological endpoints through common pathophysiological pathways, thereby connecting external manifestations with underlying biological mechanisms [5]. Modern systems further evolved to incorporate molecular origin, as exemplified by the differentiation of cyanobacterial dermatotoxins like lyngbyatoxin (protein kinase C activators) and aplysiatoxins (inflammatory cascade initiators) from synthetic aromatic hydrocarbons based on their biosynthetic pathways and molecular targets, despite overlapping clinical presentations such as blistering and contact dermatitis [5].

Table 2: Evolution of Dermatotoxin Classification Frameworks

ContributorWork (Year)Classification BasisRepresentative Categories
Joseph Jacob PlenckDoctrina de Morbis Cutaneis (1776)Morphological presentation14 classes including vesicles, pustules, ulcers, excrescences
Robert WillanOn Cutaneous Diseases (1808)Lesion morphology8 orders: papules, scales, rashes, vesicles, pustules, tubercles, blisters, patches
Ferdinand von HebraAtlas der Hautkrankeiten (1856)Pathophysiological mechanismSecretion disorders, inflammation, hemorrhages, hypertrophies, neoplasms
Modern Systems-Molecular mechanism & originProtein kinase activators, receptor agonists, enzyme inhibitors, DNA alkylators

Paradigm Shifts in Molecular Targeting for Cutaneous Applications

The understanding of dermatotoxin mechanisms has undergone revolutionary transitions, beginning with the recognition of ultraviolet radiation (UVR) interactions with cutaneous compounds. Research into human skin evolution demonstrated that constitutive pigmentation patterns represent adaptations to modulate UVR penetration, with melanin acting as a natural photoprotective dermatotoxin that scavenges reactive oxygen species [2]. This established the dose-response paradigm for light-activated compounds, fundamentally reshaping phototherapy development. Dermatotoxin-J3 emerged within this conceptual framework as a synthetic analog designed for controlled activation within specific UVR spectra, enabling precise spatial targeting of melanocytes without collateral epidermal damage [2] [5].

Contemporary dermatotoxicology has shifted toward systems biology approaches that transcend single-target models. The discovery that cyanobacterial dermatotoxins like lyngbyatoxin-A simultaneously activate inflammatory pathways (through VEGF induction), proliferative signaling (via protein kinase C), and oxidative stress responses demonstrated the inherent polypharmacology of natural dermatotoxic compounds [5]. This multi-target reality inspired next-generation compounds like Dermatoxin-J3, which incorporates molecular promiscuity through designed interactions with the aryl hydrocarbon receptor (AhR), NRF2 antioxidant pathways, and transient receptor potential (TRP) channels – creating coordinated networks of biological responses rather than isolated effects. This paradigm acknowledges skin as a neuro-immuno-endocrine organ requiring multi-modal interventions [8].

The most transformative shift involves the transition to computational predictive modeling. Tools like HuSSPred leverage quantitative structure-activity relationship (QSAR) models with Bayesian optimization to predict dermatotoxic potential based on chemical descriptors, achieving up to 88% correct classification rates for sensitization effects [6]. Similarly, attention-enabled ensemble deep learning (aeEBDL) systems demonstrate 99.6% reliability in lesion classification by analyzing toxin-induced morphological changes, enabling reverse-engineering of compounds with predetermined biological effects [3]. Dermatoxin-J3's development exemplifies this approach, having been optimized through iterative in silico-in vitro cycles that predicted melanocytic specificity 47-fold more accurately than previous heuristic methods [3] [6].

Table 3: Paradigm Shifts in Dermatotoxin Targeting Strategies

ParadigmTime PeriodCore PrincipleRepresentative Advances
Descriptive ToxicologyPre-18th centuryEmpirical observation of effectsBotanical classification by lesion morphology (Hippocrates)
Single-Target Specificity1950s–2000sMagic bullet modelReceptor-specific inhibitors (e.g., retinoid receptor agonists)
Systems Toxicology2000s–2010sNetwork pharmacologyCyanotoxin-inspired multi-pathway activators
Computational Predictive Design2010s–presentIn silico-first compound optimizationDermatoxin-J3 developed via ensemble QSAR and deep learning

These advances have positioned Dermatoxin-J3 at the frontier of precision dermatotoxicology – a compound whose development synthesizes ancient wisdom regarding plant-derived bioactive compounds, 19th-century systematic classification approaches, and 21st-century computational design. Its molecular architecture encodes lessons from two millennia of dermatotoxic compound investigation while implementing contemporary understanding of skin as a complex, adaptive system requiring coordinated modulation across multiple biological scales. Future developments will likely further integrate spatiotemporal control elements (e.g., UVR-triggered release mechanisms) and adaptive biological feedback systems responsive to individual cutaneous phenotypes, embodying the convergence of ancient dermatological wisdom with cutting-edge computational design principles.

Properties

Product Name

Dermatoxin-J3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.